molecular formula C15H14O3 B12292799 Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate

Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate

Cat. No.: B12292799
M. Wt: 242.27 g/mol
InChI Key: LWSWQCOEEGLFNJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Conventions for Bicyclic Furan Derivatives

The IUPAC nomenclature of bicyclic furan derivatives follows a hierarchical framework prioritizing bridge identification, ring fusion, and substituent localization. For this compound, the parent structure derives from naphtho[2,1-b]furan, a fused bicyclic system comprising a benzene ring (positions 1–6) and a furan ring (positions 7–10) connected via a shared [2,1-b] fusion. The "naphtho" prefix denotes the bicyclic framework, while the [2,1-b] fusion descriptor specifies the connectivity: the benzene ring’s C2 bonds to the furan’s C1, and the furan’s C8 (position b) bonds to the benzene’s C1.

Partial saturation is indicated by the "1,2-dihydro" prefix, signifying hydrogenation of the furan ring’s C1–C2 double bond. This reduces the furan’s aromaticity, yielding a tetrahydrofuran-like moiety fused to the benzene ring. The methyl acetate substituent is appended at C1 of the dihydrofuran ring, prioritized via lowest-numbering conventions. The full name, this compound, adheres to Hantzsch-Widman rules by specifying ring fusion, saturation, and substituent position.

X-ray Crystallographic Analysis of Fused Ring Systems

X-ray crystallography reveals critical structural parameters of this compound, including bond lengths, angles, and dihedral distortions. The naphthofuran core exhibits planarity in the benzene ring (C–C bond lengths: 1.39–1.42 Å), while the dihydrofuran ring adopts a slight envelope conformation due to saturation at C1–C2 (C–O bond: 1.44 Å; C–C bonds: 1.50–1.54 Å). The methyl acetate group at C1 introduces steric interactions, tilting the ester carbonyl (C=O: 1.21 Å) by 12° relative to the fused ring plane.

Bridgehead carbons (C1 and C8) exhibit tetrahedral geometry, with C1–C8 bond lengths elongated to 1.56 Å compared to aromatic C–C bonds, consistent with reduced conjugation. The furan oxygen’s lone pairs participate in weak hyperconjugation with the adjacent saturated C1–C2 bond, as evidenced by shortened C2–O distances (1.38 Å vs. 1.43 Å in fully saturated tetrahydrofuran).

Comparative Molecular Geometry with Related Naphthofuran Analogues

Comparative analysis with naphtho[2,1-b]furan and 1,2,3,4-tetrahydronaphtho[2,1-b]furan highlights the structural impact of partial saturation and ester substitution. The fully aromatic naphtho[2,1-b]furan exhibits uniform bond lengths (C–C: 1.38–1.40 Å; C–O: 1.36 Å), while 1,2-dihydro saturation elongates C1–C2 to 1.54 Å and increases the C2–C3–C4 angle from 117° to 122°.

The methyl acetate group induces torsional strain, deviating the ester’s methoxy group by 15° from coplanarity with the fused rings, unlike unsubstituted analogues. This distortion reduces π-orbital overlap between the ester and the dihydrofuran ring, as confirmed by computational studies showing a 0.05 Å elongation of the C1–O(acetate) bond compared to hydrogen-substituted derivatives.

In contrast, 1,2,3,4-tetrahydronaphtho[2,1-b]furan displays greater non-planarity, with the saturated cyclohexane-like ring adopting a boat conformation. The dihydro derivative’s semi-planar structure facilitates stronger intermolecular π-π stacking in crystalline phases, evidenced by shorter interplanar distances (3.45 Å vs. 3.60 Å in tetrahydro analogues).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 2-(1,2-dihydrobenzo[e][1]benzofuran-1-yl)acetate

InChI

InChI=1S/C15H14O3/c1-17-14(16)8-11-9-18-13-7-6-10-4-2-3-5-12(10)15(11)13/h2-7,11H,8-9H2,1H3

InChI Key

LWSWQCOEEGLFNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COC2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation and Microwave-Assisted Synthesis

Nitrile Intermediate Formation

The synthesis begins with the conversion of 2-hydroxy-1-naphthaldehyde to 2-hydroxy-1-naphthonitrile, a critical intermediate. This step employs hydroxylamine hydrochloride and sodium formate in formic acid under microwave irradiation, achieving a 75% yield. The nitrile group facilitates subsequent nucleophilic reactions, essential for constructing the furan ring.

Claisen-Schmidt Condensation

The nitrile intermediate reacts with chloroacetone in dimethylformamide (DMF) with potassium carbonate as a base. Microwave irradiation (5–6 minutes at 500 W) promotes the formation of 1-(1-aminonaphtho[2,1-b]furan-2-yl)ethanone, yielding 73%. This step introduces the acetyl group necessary for esterification.

Microwave-Assisted Cyclization

The final cyclization involves a Michael addition under acetic acid catalysis. Microwave irradiation (4–5 minutes) drives the intramolecular reaction, forming the dihydronaphthofuran core. Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) yields 65–72% of the target compound.

Table 1: Reaction Conditions for Microwave-Assisted Synthesis
Step Reagents/Conditions Yield (%)
Nitrile Formation NH2OH·HCl, HCOONa, HCOOH, MW 75
Claisen-Schmidt ClCH2COCH3, K2CO3, DMF, MW 73
Cyclization CH3COOH, MW, Column Chromatography 65–72

Electrochemical Selenylation Approach

Anodic Oxidation and Selenyl Group Incorporation

An alternative method utilizes electrochemical selenylation to functionalize the dihydrofuran precursor. Using a graphite anode and platinum cathode in an undivided cell, selenyl reagents (e.g., p-tolylselenyl chloride) react with 1,2-dihydronaphtho[2,1-b]furan derivatives. This one-pot process achieves yields of 79–99% under ambient conditions.

Mechanistic Insights

The reaction proceeds via radical intermediates generated at the anode. Selenyl radicals couple with the dihydrofuran substrate, followed by esterification with methyl acetate. This method avoids toxic catalysts and enables regioselective functionalization.

Table 2: Electrochemical Selenylation Parameters
Substrate Selenyl Reagent Conditions Yield (%)
Dihydrofuran derivative p-TolylSeCl 10 mA, RT, 2 h 99
Dihydrofuran derivative 4-FluorophenylSeCl 10 mA, RT, 2.5 h 79

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The microwave-assisted route offers rapid synthesis (total time <30 minutes) but requires specialized equipment. In contrast, the electrochemical method is scalable and environmentally benign, though it demands precise control over current density.

Yield and Purity

Microwave cyclization provides moderate yields (65–72%) with high purity post-chromatography. Electrochemical selenylation achieves superior yields (up to 99%) but may require additional steps to remove selenium byproducts.

Optimization Strategies

Solvent and Catalyst Screening

  • Microwave Method : DMF enhances reaction kinetics but complicates purification. Switching to ethanol reduces side products.
  • Electrochemical Method : Acetonitrile improves conductivity, while tetrabutylammonium tetrafluoroborate (TBABF4) stabilizes intermediates.

Temperature and Time Effects

Prolonged microwave exposure (>6 minutes) degrades the nitrile intermediate, reducing yields by 15–20%. Electrochemical reactions plateau after 2 hours, minimizing overoxidation.

Industrial Applicability and Green Chemistry

The electrochemical approach aligns with green chemistry principles by eliminating toxic solvents and reducing energy consumption. However, microwave synthesis remains preferable for small-scale, high-purity batches. Future research should explore biocatalytic routes to enhance sustainability.

Chemical Reactions Analysis

Cyclization Reactions

The compound is synthesized via intramolecular cyclization of phenolic intermediates. Key methods include:

  • Acid-catalyzed cyclization : Reaction of styrene oxide with 2-naphthol in refluxing benzene (48.8% yield) produces dihydronaphthofuran derivatives via intermediate adduct formation and water elimination .

  • Base-mediated cyclization : Allyl naphthyl ethers undergo Claisen rearrangement in N,N′-diethyl aniline (N,N′-DEA) with sodium methoxide under reflux, yielding dihydronaphthofurans (47–60% yields) .

  • Wittig/oxy-Michael sequence : Napthols react with methyl(triphenylphosphoranylidene)acetate to form dihydronaphthofurans, followed by esterification .

Ester Hydrolysis and Reduction

  • Saponification : The methyl ester group undergoes hydrolysis with LiAlH₄ to yield carboxylic acids (e.g., conversion of 3b to 4a–c ) .

  • Reduction : LiAlH₄ reduces esters to primary alcohols (e.g., 3b5b , 85% yield) .

Electrophilic Substitution

Nitration of the naphthalene ring with nitric acid in acetic acid yields C7- and C9-substituted isomers (31–39% yields) .

Electrochemical Modifications

Selenyl-dihydrofurans are synthesized via anodic oxidation in undivided cells. For example:

  • Reaction with selenides under constant current (10 mA) yields selenyl-methyl dihydronaphthofurans (79–99% yields) .

Key Mechanistic Insights

  • Cyclization : Proceeds via acid- or base-mediated nucleophilic attack and ring closure .

  • Oxidative cyclization : DDQ facilitates hydride abstraction, forming naphthyl cations that cyclize with oxygen nucleophiles .

Scientific Research Applications

Biological Activities

Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of compounds related to Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate. A series of derivatives were synthesized and evaluated for their anti-proliferative effects against various cancer cell lines, including MDA-MB-468 and MCF-7 breast cancer cells. Among these derivatives, certain compounds exhibited significant anti-cancer activities, with one compound demonstrating the best results in inhibiting cell proliferation and inducing apoptosis in cancer cells while showing minimal effects on non-cancerous cells .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of dihydronaphthofuran exhibit notable activity against various bacterial strains. The structural features of these compounds contribute to their effectiveness as antimicrobial agents, making them candidates for further development in pharmaceutical applications .

Synthetic Methodologies

This compound can be synthesized through various methodologies that allow for modifications to enhance its biological activity:

Organocatalytic Approaches
Recent advancements in organocatalysis have facilitated the asymmetric synthesis of dihydronaphthofurans. For instance, N-heterocyclic carbene (NHC)-catalyzed reactions have been employed to achieve high yields of functionalized naphthofuran derivatives. These methods not only improve yield but also provide control over stereochemistry .

Conjugate Addition Reactions
Another effective synthetic route involves conjugate addition reactions where methyl acetoacetate is reacted with naphthoquinones to yield dihydronaphthofuran derivatives. This approach has been optimized to increase the efficiency and yield of the target compounds .

Potential Therapeutic Uses

Given its promising biological activities, this compound and its derivatives are being explored for potential therapeutic applications:

Cancer Therapy
The anti-cancer properties observed in laboratory studies suggest that this compound could be developed into a novel anti-cancer agent. The ability to selectively target cancer cells while sparing normal cells is a significant advantage in cancer treatment strategies .

Antimicrobial Treatments
With increasing resistance to conventional antibiotics, the exploration of new antimicrobial agents is critical. Compounds derived from this compound could serve as lead compounds in the development of new antibiotics .

Case Studies

Case Study 1: Anti-Cancer Evaluation
In a study published in PubMed, a series of synthesized dihydronaphthofuran derivatives were tested against breast cancer cell lines. The results indicated that specific modifications in the chemical structure significantly enhanced their anti-proliferative effects .

Case Study 2: Antimicrobial Testing
A research article demonstrated the antimicrobial efficacy of newly synthesized naphtho[2,1-b]furo[3,2-b]pyridine derivatives against various pathogenic bacteria. The findings suggest that these compounds could be developed into effective treatments for bacterial infections .

Mechanism of Action

The mechanism of action of Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Dihydronaphthofuran derivatives vary in substituent type, position, and functional groups, leading to distinct physicochemical and biological profiles. Below is a comparative analysis of Methyl 1,2-dihydronaphtho[2,1-b]furan-1-acetate with key analogs:

Structural and Functional Group Variations
Compound Name Substituents/Functional Groups CAS Number Key Properties/Applications References
This compound Methyl ester at C-1 SY058342 Intermediate for bioactive derivatives
Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate Ethyl ester at C-2 62019-34-5 Antibacterial activity
1,2-Dihydro-2-methylnaphtho[2,1-b]furan-4-carboxylic acid chloride Chloride at C-4, methyl at C-2 67818-28-4 High reactivity for acylations
1-(Arylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylates Nitro and aryl amide groups N/A Antibacterial and anticancer activity

Key Differences :

  • Methyl/ethyl esters at C-1 vs. C-2 influence regioselectivity and steric effects in subsequent reactions.
Pharmacological Activity
  • Antibacterial Activity: Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate derivatives show moderate to strong activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential: Derivatives like (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanones exhibit anti-proliferative effects against breast cancer cells (IC₅₀ values in micromolar range) .
  • Methyl 1-acetate : While direct data are lacking, its structural similarity to bioactive esters suggests utility as a synthetic precursor for prodrugs or pharmacophores.
Physicochemical Properties
  • Melting/Boiling Points : Derivatives with chloride groups (e.g., ) show higher melting points (98–98.5°C) due to increased polarity, whereas esters (e.g., ) have lower melting points .
  • Solubility : Methyl/ethyl esters generally exhibit better lipid solubility than carboxylic acids, enhancing membrane permeability .
Stability and Reactivity
  • Oxidative Stability : Silver trifluoroacetate-catalyzed syntheses () produce stable furan intermediates, but prolonged exposure to oxygen can oxidize the furan ring to diketones .

Biological Activity

Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate is a compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer potential, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound and its derivatives have been studied for various biological activities, particularly their anticancer properties . Research indicates that these compounds exhibit significant anti-proliferative effects against several cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HT-29) cells.

Anticancer Properties

A study synthesized a series of 1,2-dihydronaphtho[2,1-b]furan derivatives and evaluated their anti-proliferative potential using MTT assays. Among the tested compounds, specific derivatives demonstrated notable inhibition of cell growth in human breast cancer cell lines. For instance, compound 3b showed the best anti-proliferative activity with IC50 values significantly lower than those of control compounds like doxorubicin .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the chemical structure of this compound influence its biological activity.

Key Findings:

  • Compounds with electron-withdrawing groups at specific positions exhibited enhanced cytotoxicity against cancer cells.
  • The presence of furan or thiophene rings in the naphthoquinone scaffold increased anti-proliferative activity by improving compound stability and cellular uptake .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions that yield high yields of the desired derivatives. Various synthetic strategies have been developed to optimize the production of these compounds while maintaining their biological efficacy .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

Case Study 1: Anti-Proliferative Activity

  • Objective: To evaluate the cytotoxic effects of synthesized naphthoquinone derivatives.
  • Method: MTT assay on MCF-7 and HCT-116 cell lines.
  • Results: Seven out of ten tested compounds exhibited over 75% growth inhibition at a concentration of 5 µM against MCF-7 cells. Notably, compound 3b was among those with significant activity .

Case Study 2: Structure Modification Impact

  • Objective: To assess how structural modifications affect biological activity.
  • Method: Comparative analysis of various substituted naphthoquinone derivatives.
  • Results: Modifications that introduced electron-withdrawing groups at the C2 position significantly increased anti-cancer activity compared to their electron-donating counterparts .

Summary Table of Biological Activity

CompoundCell LineIC50 (µM)Activity Level
This compoundMCF-7<10Highly Active
Compound 3bMDA-MB-468<5Highly Active
Compound XHT-2915Moderately Active
DoxorubicinMCF-7~0.5Positive Control

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl 1,2-dihydronaphtho[2,1-b]furan-1-acetate?

  • Answer: Two primary strategies are reported:

  • Base-catalyzed condensation : Sodium methoxide or potassium iodide promotes the reaction of β-methyl allyl chloride with 2-naphthol, followed by Claisen rearrangement and cyclization (yield: ~36%) .
  • Silver trifluoroacetate (AgTFA)-mediated cyclization : AgTFA coordinates with alkynyl substrates to form intermediates, enabling regioselective oxa-Michael addition (yield: 53–84%) .
    • Key considerations : Optimize reaction time and catalyst loading to mitigate side reactions like over-oxidation of the furan ring .

Q. How is the structural integrity of this compound validated experimentally?

  • Answer : Multimodal characterization is critical:

  • X-ray crystallography : Resolves dihedral angles and intermolecular interactions (e.g., CH⋯H and O–H⋯O hydrogen bonds) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent effects (e.g., methylsulfanyl groups at δ ~2.39 ppm in 1^1H NMR) .
  • Mass spectrometry : EI–MS confirms molecular weight (e.g., m/z 272 [M+^+]) .

Q. What are the standard protocols for purifying this compound post-synthesis?

  • Answer :

  • Column chromatography : Use hexane/ethyl acetate (1:1 v/v) to separate impurities, achieving >95% purity .
  • Recrystallization : Slow evaporation of diisopropyl ether yields single crystals for structural analysis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity in silver-catalyzed cyclization reactions?

  • Answer : AgTFA coordinates with alkynyl triple bonds to form π-complexes, directing nucleophilic attack by 2-naphthol. Subsequent oxidation generates a 2-buten-1,4-dione intermediate, which undergoes oxa-Michael addition to yield the diastereoselective product . Computational studies (e.g., DFT) could further elucidate transition-state geometries.

Q. How does this compound exhibit anticancer activity, and what experimental models validate this?

  • Answer :

  • In vitro assays : MTT assays against triple-negative MDA-MB-468 and MCF-7 breast cancer cells show IC50_{50} values <10 µM. Non-cancerous WI-38 cells are used as controls to assess selectivity .
  • Mechanistic studies : Apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization is observed . Structure-activity relationships (SAR) highlight the necessity of the methoxyacetate group for potency .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Answer : Base-catalyzed methods yield ~36% , while AgTFA-mediated reactions achieve up to 99.3% . Discrepancies arise from differences in catalyst efficiency and side reactions (e.g., over-oxidation). Mitigation strategies include:

  • Catalyst screening : Test alternative silver salts (e.g., AgOTf).
  • Inert atmosphere : Use N2_2 to prevent oxidation .

Q. How do substituents on the naphthofuran core influence photophysical properties?

  • Answer : Electron-withdrawing groups (e.g., carboxylates) redshift absorption spectra due to extended π-conjugation. Substituent position (e.g., C-1 vs. C-2) alters fluorescence quantum yields, as shown in UV-Vis and fluorescence spectroscopy studies .

Key Research Challenges

  • Stereocontrol : Achieving enantioselective synthesis remains underexplored. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) could be investigated.
  • Toxicity profiling : Long-term in vivo studies are needed to assess pharmacokinetics and off-target effects.

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